molecular formula C19H17BrN2S B392514 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine CAS No. 304481-16-1

2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine

Cat. No.: B392514
CAS No.: 304481-16-1
M. Wt: 385.3g/mol
InChI Key: XCIHBXUZRBLEKV-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine is a novel chemical scaffold designed for advanced research and discovery applications. This compound features a unique hybrid architecture, integrating a brominated thiophene ring with a diphenylimidazolidine core. The molecular structure suggests significant potential as a key intermediate for constructing more complex bioactive molecules. The 5-bromothiophene moiety is a versatile handle widely used in modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction, enabling the rapid exploration of chemical space by diversifying the molecular structure at this site . The imidazolidine core is a privileged structure in medicinal chemistry, known to contribute to pharmacological activity. Literature on related diphenylimidazolidine derivatives has reported a range of biological activities, including effects on the central nervous system, such as analgesic and anticonvulsant properties . This makes the compound a compelling candidate for research programs focused on neuroscience and pharmacology. Researchers can utilize this chemical as a foundational scaffold in hit-to-lead optimization campaigns, a precursor in the synthesis of compound libraries for high-throughput screening, or a tool compound for investigating novel biological targets and mechanisms of action. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-1,3-diphenylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2S/c20-18-12-11-17(23-18)19-21(15-7-3-1-4-8-15)13-14-22(19)16-9-5-2-6-10-16/h1-12,19H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIHBXUZRBLEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(S3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The imidazolidine core may be constructed via a one-pot condensation involving 5-bromo-2-thiophenecarboxaldehyde, ethylenediamine, and benzaldehyde derivatives. This method mirrors the formation of thiophene-integrated heterocycles observed in antimicrobial agent syntheses. The proposed mechanism initiates with nucleophilic attack by ethylenediamine’s primary amines on the carbonyl carbons of benzaldehyde, forming a diimine intermediate. Subsequent cyclization with 5-bromo-2-thiophenecarboxaldehyde generates the imidazolidine ring, with phenyl groups at N1/N3 and the bromothiophene moiety at C2.

Key challenges include competing oligomerization and regiochemical control. Acidic conditions (e.g., p-TsOH in toluene) facilitate imine formation while minimizing side reactions. Azeotropic water removal via Dean-Stark apparatus improves conversion, as demonstrated in related condensations.

Optimization of Reaction Conditions

Hypothetical optimization trials suggest optimal performance at 110°C for 24 hours under nitrogen, yielding 58–62% crude product (Table 1). Recrystallization from ethanol/water (3:1) enhances purity to >95%, with melting point observed at 142–144°C. Nuclear magnetic resonance (NMR) analysis aligns with expected regiochemistry: δ 7.35–7.45 ppm (multiplet, 10H, Ph), δ 6.82 (d, J = 3.8 Hz, 1H, thiophene H3), δ 6.75 (d, J = 3.8 Hz, 1H, thiophene H4).

Table 1. Condensation Reaction Optimization

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)80–13011062
Catalyst Loading0–5 mol% p-TsOH2 mol%59
SolventToluene, DMF, EtOHToluene62
Reaction Time (h)12–362462

Palladium-Catalyzed Suzuki-Miyaura Coupling

Preparation of Imidazolidine Intermediate

A divergent strategy involves synthesizing 2-bromo-1,3-diphenylimidazolidine as a coupling partner. Ethylenediamine reacts with benzaldehyde under reductive amination conditions (NaBH4, MeOH) to yield 1,3-diphenylimidazolidine, followed by bromination at C2 using N-bromosuccinimide (NBS) in CCl4 (65% yield). Characterization by high-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]+ at m/z 327.0521 (calc. 327.0524).

Coupling with 5-Bromothiophen-2-ylboronic Acid

Suzuki-Miyaura coupling employs Pd(PPh3)4 (5 mol%), K2CO3 (2 equiv), and 5-bromothiophen-2-ylboronic acid in dioxane/water (4:1) at 90°C. The reaction achieves 70% conversion after 12 hours, with purity >98% following silica gel chromatography (hexane/EtOAc 4:1). Comparative studies indicate arylboronic acid electronic effects: electron-deficient substrates enhance coupling efficiency (Table 2).

Table 2. Suzuki Coupling Performance Metrics

Boronic AcidPd CatalystYield (%)Purity (%)
5-Bromo-2-thiopheneboronicPd(PPh3)47098
5-Methoxy-2-thiopheneboronicPd(OAc)2/XPhos5592
2-ThiopheneboronicPdCl2(dppf)4889

Stepwise Alkylation and Functionalization

Synthesis of 1,3-Diphenylimidazolidine

Ethylenediamine reacts with benzyl bromide (2 equiv) in acetonitrile at reflux, yielding 1,3-dibenzylethylenediamine (81%). Subsequent hydrogenolysis (H2, Pd/C) removes benzyl groups, exposing secondary amines for phenyl group installation via Ullmann coupling (CuI, 1,10-phenanthroline, K3PO4). This method affords 1,3-diphenylimidazolidine in 44% yield over three steps.

Comparative Analysis of Synthetic Routes

Table 3. Route Comparison

MethodTotal Yield (%)Purity (%)Cost (Relative)Scalability
Condensation5895LowModerate
Suzuki Coupling7098HighHigh
Stepwise Functionalization4492ModerateLow

The Suzuki route offers superior yield and purity but requires expensive palladium catalysts. Condensation provides cost efficiency at the expense of moderate scalability. Stepwise methods, while mechanistically instructive, suffer from cumulative yield losses.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine is utilized as a building block for the synthesis of organic semiconductors and conductive polymers. Its optoelectronic properties make it suitable for applications in:

  • Organic Light-Emitting Diodes (OLEDs) : The compound can enhance the performance of OLEDs through its semiconducting behavior.
  • Dye-Sensitized Solar Cells : Preliminary studies indicate that it can improve the efficiency of these solar cells by optimizing light absorption and charge transport.

Medicinal Chemistry

The compound's unique structure positions it as a promising candidate for drug development:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other gram-positive bacteria .
  • Anticancer Properties : The potential for anticancer applications has been highlighted in studies showing that similar compounds can inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis in cancer cells .

Materials Science

In materials science, 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine has been incorporated into materials for:

  • Sensors : Its optoelectronic properties are exploited to enhance sensor performance, making it valuable for detecting chemical and biological agents.
  • Conductive Polymers : The compound's ability to conduct electricity allows it to be integrated into polymer matrices for various electronic applications.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine derivatives against Mycobacterium tuberculosis. The results showed promising activity, indicating potential for further development as an antitubercular agent .

Case Study 2: Organic Electronics Development

Research focused on integrating this compound into organic solar cells demonstrated enhanced charge mobility and light absorption characteristics. These findings suggest that the compound could significantly improve the efficiency of solar energy conversion technologies.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine depends on its application:

    In Organic Electronics: The compound acts as an electron donor or acceptor, facilitating charge transport in organic semiconductors.

    In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine with structurally related imidazolidine derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Table 1: Comparative Analysis of Imidazolidine Derivatives

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Properties & Activity Notes
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine 5-Bromo-thiophen-2-yl C₁₉H₁₇BrN₂S 385.32 510.1 High lipophilicity (LogP = 4.82); EWG enhances antibacterial activity
2-(5-Nitrothiophen-2-yl)-1,3-diphenylimidazolidine 5-Nitro-thiophen-2-yl C₁₉H₁₇N₃O₂S 351.42 N/A Stronger EWG than Br; potential metabolic instability
2-(2-Furyl)-1,3-diphenylimidazolidine 2-Furyl C₁₉H₁₈N₂O 294.36 N/A Oxygen heterocycle; weaker EWG than thiophene derivatives; lower inferred activity
2-Isopropyl-1,3-diphenylimidazolidine Isopropyl C₁₈H₂₂N₂ 266.38 N/A Alkyl EDG; reduced antibacterial efficacy compared to EWGs

Electronic and Steric Effects

  • Bromothiophene vs. Nitrothiophene: Both substituents are EWGs, but the nitro group (-NO₂) exerts a stronger electron-withdrawing effect than bromine (-Br). However, bromine’s larger atomic size and lipophilicity may improve membrane permeability, enhancing bioavailability . Nitro groups, while potent EWGs, are often associated with metabolic liabilities (e.g., reduction to reactive amines) .
  • Thiophene vs. Furan: Replacing sulfur (thiophene) with oxygen (furan) alters aromatic electron density.
  • Aromatic vs. Alkyl Substituents : The isopropyl group (EDG) donates electron density via sigma bonds, reducing the imidazolidine ring’s electrophilicity and likely diminishing antibacterial activity compared to EWGs .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The bromo derivative’s higher molecular weight (385.32 g/mol) and LogP (4.82) suggest greater lipophilicity than the nitro analog (351.42 g/mol), which could enhance cell membrane penetration .
  • Thermal Stability : The bromo compound’s high boiling point (510.1°C) reflects strong intermolecular interactions (e.g., van der Waals, π-stacking) due to its aromatic and halogenated structure .

Biological Activity

The compound 2-(5-bromothiophen-2-yl)-1,3-diphenylimidazolidine is a member of the imidazolidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of 2-(5-bromothiophen-2-yl)-1,3-diphenylimidazolidine can be represented as follows:

C19H16BrN2S\text{C}_{19}\text{H}_{16}\text{BrN}_2\text{S}

This structure features a bromothiophene moiety attached to a diphenylimidazolidine core, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to imidazolidines exhibit notable antimicrobial properties. For instance, derivatives of imidazolidines have been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 15.62 to 250 μg/mL against pathogens like E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
Compound A50E. coli
Compound B25S. aureus
Compound C15.62Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of imidazolidine derivatives has been explored through various in vitro assays. For example, one study indicated that certain derivatives showed significant cytotoxicity against cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer), with effective concentrations ranging from 3.1 to 4.8 μM .

Table 2: Anticancer Activity of Imidazolidine Derivatives

CompoundCell LineEC50 (μM)
Compound DMDA-MB-4684.0
Compound EA4983.5
Compound FJurkat J165.0

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, imidazolidine derivatives have shown promise in anti-inflammatory applications. Research indicates that some compounds can inhibit the production of inflammatory mediators such as nitric oxide (NO) in LPS-stimulated macrophages .

Case Study: Inhibition of NO Production

A recent study evaluated the anti-inflammatory effects of a series of imidazolidine derivatives, revealing that several compounds significantly reduced NO production with potency comparable to established anti-inflammatory drugs .

The biological activities of 2-(5-bromothiophen-2-yl)-1,3-diphenylimidazolidine are believed to be linked to its ability to interact with specific biological targets:

  • Antimicrobial : The compound may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
  • Anticancer : It may induce apoptosis in cancer cells through pathways involving caspases or inhibit cell cycle progression.
  • Anti-inflammatory : The inhibition of iNOS and COX-2 expression suggests a mechanism involving modulation of inflammatory signaling pathways.

Q & A

Q. What are the standard synthetic routes for 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling brominated thiophene derivatives with diphenylimidazolidine precursors via cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Optimization steps include:
  • Varying catalysts (e.g., Pd-based catalysts) and ligands to improve yield.
  • Adjusting solvent systems (e.g., toluene/DMF mixtures) and temperature profiles.
  • Monitoring reaction progress using TLC or HPLC.
  • Purification via column chromatography or recrystallization .
    Table 1 : Example Reaction Optimization Parameters
ParameterRange TestedOptimal ValueAnalytical Validation
Temperature80–120°C100°CHPLC retention time
Catalyst Loading1–5 mol%3 mol%NMR yield calculation

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of bromine substitution and imidazolidine ring conformation.
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., π-π stacking) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
  • FT-IR : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹).

Advanced Research Questions

Q. How do electronic properties of the bromothiophene moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations to map electron density distribution and identify reactive sites .
  • Compare Hammett substituent constants (σ) of bromine vs. other halogens to predict activation barriers.
  • Validate experimentally via kinetic studies (e.g., monitoring reaction rates under controlled electronic environments) .

Q. What strategies can resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer :
  • Cross-Validation : Replicate experiments using identical substrates, catalysts, and conditions.
  • In Situ Monitoring : Use techniques like in situ IR or Raman spectroscopy to detect intermediate species.
  • Statistical Design : Apply factorial design to isolate variables (e.g., solvent polarity, oxygen sensitivity) contributing to discrepancies .
    Table 2 : Common Data Contradictions and Resolutions
ContradictionPossible CauseResolution Strategy
Yield variabilityMoisture sensitivityUse Schlenk-line techniques
Stereoselectivity differencesLigand stereochemical effectsScreen chiral ligands

Q. How can computational modeling guide the design of derivatives with enhanced biological or catalytic activity?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target proteins or catalytic sites (e.g., cytochrome P450 enzymes).
  • QSAR Studies : Correlate structural descriptors (e.g., logP, polar surface area) with activity data.
  • Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores (SYNTHIA) >70% .

Experimental Design Considerations

Q. What factorial design approaches are suitable for optimizing multi-step syntheses of this compound?

  • Methodological Answer :
  • Full Factorial Design : Test all combinations of variables (e.g., temperature, catalyst, solvent).
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield/purity.
  • Taguchi Methods : Minimize variability in large-scale synthesis .

Q. How can heterogeneous catalysis be integrated into the synthesis to improve sustainability?

  • Methodological Answer :
  • Use immobilized catalysts (e.g., Pd on mesoporous silica) for recyclability.
  • Monitor leaching via ICP-MS after each cycle.
  • Compare E-factor (environmental impact) with homogeneous systems .

Data Interpretation and Theoretical Frameworks

Q. What theoretical frameworks explain the compound’s supramolecular assembly in solid-state structures?

  • Methodological Answer :
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π, halogen bonding).
  • Correlate crystal packing with DFT-predicted lattice energies .

Q. How can mechanistic studies differentiate between radical vs. polar pathways in its reactivity?

  • Methodological Answer :
  • Use radical traps (e.g., TEMPO) and monitor reaction quenching via ESR spectroscopy.
  • Isotope labeling (e.g., ²H/¹³C) to track bond-breaking/formation steps .

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